BenchChemオンラインストアへようこそ!

N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride

Kinase inhibitor design Conformational restriction Structure-activity relationship

N-(Azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride (free base CAS 2090590-40-0; dihydrochloride MW: 271.6 g/mol) is a disubstituted azetidinyl pyrimidine belonging to a compound class disclosed as inhibitors of Janus kinase (JAK) proteins and other kinases, with therapeutic potential in inflammatory eye diseases, cardiovascular indications, and oncology. The molecule features a 6-chloro-2-methylpyrimidine core linked via a 4-amino bridge to an azetidine ring, combining a strained four-membered heterocycle with a halogen- and methyl-substituted pyrimidine scaffold.

Molecular Formula C8H13Cl3N4
Molecular Weight 271.6 g/mol
Cat. No. B13470337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride
Molecular FormulaC8H13Cl3N4
Molecular Weight271.6 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)NC2CNC2.Cl.Cl
InChIInChI=1S/C8H11ClN4.2ClH/c1-5-11-7(9)2-8(12-5)13-6-3-10-4-6;;/h2,6,10H,3-4H2,1H3,(H,11,12,13);2*1H
InChIKeySZRAIVOCHXJBOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine Dihydrochloride:Azetidinyl Pyrimidine Research Intermediate for Kinase-Targeted Library Synthesis


N-(Azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride (free base CAS 2090590-40-0; dihydrochloride MW: 271.6 g/mol) is a disubstituted azetidinyl pyrimidine belonging to a compound class disclosed as inhibitors of Janus kinase (JAK) proteins and other kinases, with therapeutic potential in inflammatory eye diseases, cardiovascular indications, and oncology [1]. The molecule features a 6-chloro-2-methylpyrimidine core linked via a 4-amino bridge to an azetidine ring, combining a strained four-membered heterocycle with a halogen- and methyl-substituted pyrimidine scaffold . This specific substitution pattern differentiates it from simpler azetidinyl pyrimidines and positions it as a versatile intermediate for structure-activity relationship (SAR) exploration within kinase inhibitor programs.

Why Closely Related Azetidinyl Pyrimidines Cannot Interchangeably Replace N-(Azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine Dihydrochloride in Medicinal Chemistry Campaigns


Within the azetidinyl pyrimidine class, subtle variations in substitution pattern produce marked differences in kinase selectivity and potency [1]. The 6-chloro substituent on the pyrimidine ring serves as both a potential hydrogen-bond acceptor and a synthetic handle for further derivatization, while the 2-methyl group introduces steric bulk that can modulate target binding and metabolic stability [2]. Replacing this compound with an unsubstituted analog such as N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride forfeits both the chloro and methyl pharmacophoric elements, potentially altering kinase inhibition profiles by orders of magnitude. Similarly, analogs bearing chlorine at the 5-position or lacking the methyl group present different electronic and steric environments at the kinase ATP-binding site, making inter-compound substitution scientifically unreliable without explicit comparative data [1].

Quantitative Differentiation Evidence for N-(Azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine Dihydrochloride vs. Closest Structural Analogs


Azetidine Ring Conformational Restriction vs. Flexible Acyclic Amine Analogs Confers Kinase Binding Selectivity

The azetidine ring in N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine introduces conformational rigidity absent in acyclic amine analogs. SAR studies on 3-substituted azetidinyl pyrimidines demonstrated that replacing a flexible alkylamine with an azetidine ring improved PDE4 inhibitory potency, with selected derivatives achieving sub-micromolar IC50 values in enzyme assays [1]. In the broader azetidinyl pyrimidine kinase inhibitor class, azetidine-containing compounds have demonstrated Ki values as low as 281 nM against DLK kinase [2]. By contrast, the acyclic precursor 6-chloro-2-methylpyrimidin-4-amine (CAS 1749-68-4) lacks any azetidine moiety and has no reported kinase inhibitory activity as a standalone entity [3].

Kinase inhibitor design Conformational restriction Structure-activity relationship

6-Chloro Substitution Enables Halogen-Bonding Interactions Absent in Des-Chloro Azetidinyl Pyrimidine Analogs

The 6-chloro substituent on the pyrimidine ring of the target compound provides a halogen atom capable of participating in orthogonal multipolar interactions (halogen bonding) with backbone carbonyl oxygens in kinase hinge regions, an interaction motif well-documented for chloro-substituted pyrimidine kinase inhibitors [1]. The des-chloro analog N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride (CAS 1949836-62-7) lacks this substituent entirely and therefore cannot engage in halogen-bonding contacts. In a related azetidinyl pyrimidine series, introduction of a chloro substituent was associated with improved target residence time and selectivity [1]. The 6-chloro position on the target compound is distinct from 5-chloro analogs (e.g., N-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride), which orient the halogen differently within the binding pocket .

Medicinal chemistry Halogen bonding Kinase hinge binding

Dihydrochloride Salt Form Provides Aqueous Solubility Advantage for Biochemical Assay Preparation vs. Free Base

The target compound is supplied as the dihydrochloride salt (MW 271.6 g/mol), offering enhanced aqueous solubility compared to the free base form (MW 198.65 g/mol, CAS 2090590-40-0) . Dihydrochloride salts of azetidinyl pyrimidines typically exhibit >10 mg/mL solubility in water or aqueous buffer, whereas free base forms often show <1 mg/mL solubility and require DMSO for dissolution . This salt form advantage directly impacts experimental reproducibility: compounds requiring high DMSO concentrations (>1% v/v) in biochemical or cellular assays can introduce solvent artifacts, confounding IC50 determinations. The dihydrochloride salt minimizes this risk by enabling direct aqueous dilution .

Solubility optimization Biochemical assay Salt selection

4-Amino Linkage Topology Distinguishes Target Compound from C-Linked Azetidinyl Pyrimidine Isomers with Different Kinase Pharmacophore Geometry

The target compound features an amino (-NH-) linker between the azetidine C3 position and the pyrimidine C4 position, creating an N-(azetidin-3-yl)pyrimidin-4-amine topology . This contrasts with direct C–C linked isomers such as 4-(azetidin-1-yl)-6-chloro-2-methylpyrimidine, where the azetidine nitrogen is directly attached to the pyrimidine ring, fundamentally altering the geometry of the pendant azetidine relative to the kinase hinge-binding region . The amino linker introduces an additional hydrogen bond donor (the secondary amine NH) not present in C-linked analogs, expanding the potential for polar interactions within the kinase active site [1]. This NH group also serves as a synthetic diversification point for further N-alkylation or acylation during library synthesis .

Kinase pharmacophore Regioisomer differentiation SAR exploration

Recommended Research and Procurement Application Scenarios for N-(Azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine Dihydrochloride


Kinase Inhibitor Fragment-Based and Scaffold-Hopping Programs Requiring a 6-Chloro-2-methylpyrimidine Core with Azetidine Conformational Restraint

Medicinal chemistry teams pursuing JAK, ROCK, or DLK kinase inhibitor programs can deploy this compound as a key intermediate for fragment growing or scaffold-hopping campaigns. The 6-chloro-2-methyl substitution pattern on the pyrimidine ring, combined with the azetidine conformational constraint, provides a starting scaffold that matches proprietary azetidinyl pyrimidine structures disclosed in Aerie Pharmaceuticals' patent filings for ocular inflammatory disease [1]. The compound enables rapid SAR exploration through functionalization at the azetidine NH, the pyrimidine 2-methyl position, or via nucleophilic aromatic substitution at the 6-chloro position.

Selectivity Profiling Against Des-Chloro and Regioisomeric Azetidinyl Pyrimidine Controls in Kinase Panel Screens

Research groups conducting kinase selectivity profiling should acquire this compound alongside its closest structural analogs—specifically N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride (des-chloro, des-methyl control) and N-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride (chloro regioisomer control)—to experimentally quantify the contribution of the 6-chloro and 2-methyl substituents to kinase inhibition potency and selectivity. The SAR study by Provins et al. (2007) demonstrated that even modest substituent changes on the azetidinyl pyrimidine scaffold can significantly alter PDE4 inhibitory activity [2], supporting the need for systematic comparator profiling.

Aqueous-Based High-Throughput Biochemical Screening Requiring DMSO-Free Compound Handling

Biochemical screening facilities that have adopted acoustic dispensing or aqueous-only liquid handling for kinase assays benefit from the dihydrochloride salt form. The enhanced aqueous solubility of the dihydrochloride salt, relative to the free base (CAS 2090590-40-0), allows preparation of compound stock solutions in assay buffer without DMSO, eliminating solvent interference artifacts that can compromise IC50 accuracy at high test concentrations. This application is particularly relevant for laboratories running JAK-STAT pathway inhibition assays where solvent content above 0.1% DMSO has been shown to modulate STAT phosphorylation background.

Synthetic Diversification via the 6-Chloro Handle for Parallel Library Synthesis of Azetidinyl Pyrimidine Kinase Inhibitors

The 6-chloro substituent serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or SNAr coupling reactions, enabling parallel library synthesis of azetidinyl pyrimidine derivatives with diverse aryl, heteroaryl, or amino substituents at the pyrimidine 6-position. This synthetic versatility is not available with des-chloro analogs such as N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride, which lack a leaving group on the pyrimidine ring. The 2-methyl group remains inert under these conditions, preserving the methyl pharmacophore throughout the diversification sequence.

Quote Request

Request a Quote for N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.